molecular formula C6H6N4O B1617281 2,1,3-Benzoxadiazole-4,5-diamine CAS No. 70015-83-7

2,1,3-Benzoxadiazole-4,5-diamine

Cat. No.: B1617281
CAS No.: 70015-83-7
M. Wt: 150.14 g/mol
InChI Key: SHWDQDBUVFATHY-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-4,5-diamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is known for its unique electronic properties and is often used in the development of various organic materials, including those used in optoelectronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole-4,5-diamine typically involves the bromination of 2,1,3-benzoxadiazole followed by subsequent reduction. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron, followed by reduction using sodium borohydride . Another approach involves the use of hydrobromic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole-4,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,1,3-Benzoxadiazole-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4,5-diamine involves its interaction with various molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it useful in optoelectronic applications. In biological systems, it can interact with proteins and other biomolecules, making it useful as a fluorescent probe .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDQDBUVFATHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343672
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70015-83-7
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70015-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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